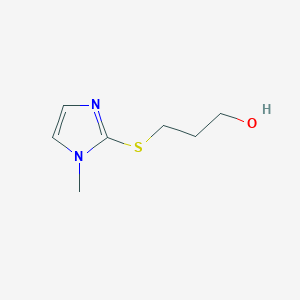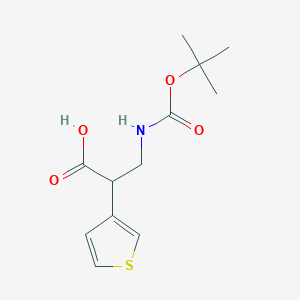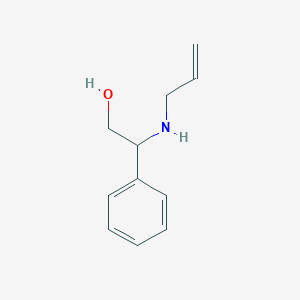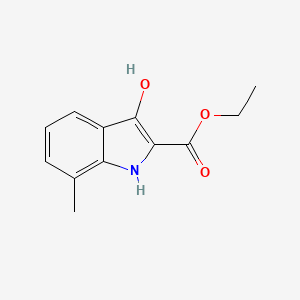![molecular formula C19H30O2 B8594305 (1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol CAS No. 965-66-2](/img/structure/B8594305.png)
(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol is a steroidal compound with a molecular formula of C19H30O2 This compound is a derivative of androstane and features an epoxy group at the 2,3 position and a hydroxyl group at the 17 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol typically involves the epoxidation of androstane derivatives. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxy group at the 2,3 position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17 position can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 2,3-diol derivatives.
Substitution: Formation of 2-substituted and 3-substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing various biological processes. Its epoxy group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Androstane-3,17-diol: A similar compound with hydroxyl groups at the 3 and 17 positions.
5alpha-Androstane-3alpha,17beta-diol: Another derivative with hydroxyl groups at the 3 and 17 positions but differing in stereochemistry.
Etiocholane-3alpha,17beta-diol: A related compound with a different arrangement of functional groups.
Uniqueness
(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol is unique due to its epoxy group at the 2,3 position, which imparts distinct chemical reactivity and biological activity compared to other androstane derivatives. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Propiedades
Número CAS |
965-66-2 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C19H30O2/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 |
Clave InChI |
ZOAWUHAWUQAFKP-XGRAFVIBSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


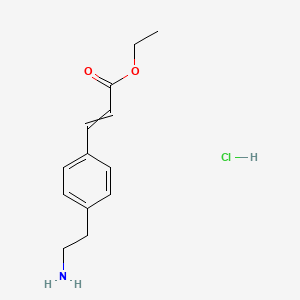
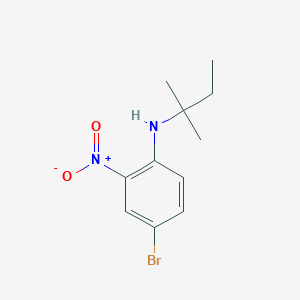
![4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine](/img/structure/B8594233.png)
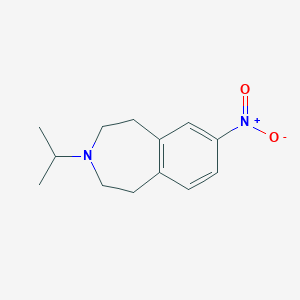
![Spiro[2.5]octane-4-carbaldehyde](/img/structure/B8594245.png)
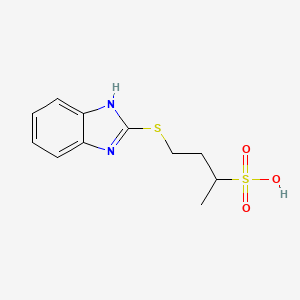
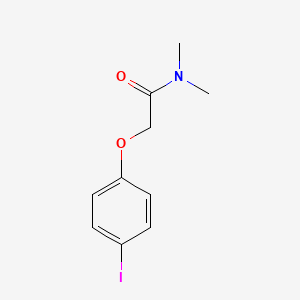
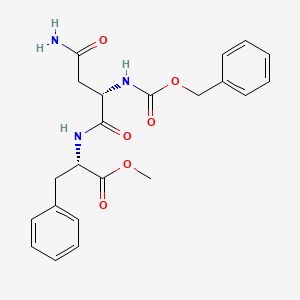
![{[(9H-Carbazol-2-yl)oxy]methyl}phosphonic acid](/img/structure/B8594271.png)
![9-amino-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]isoquinolin-1(8H)-one](/img/structure/B8594278.png)
